molecular formula C18H17N7O3 B13038879 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13038879
M. Wt: 379.4 g/mol
InChI Key: ORZWEBVCYOMEEO-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes an imidazole moiety, which is known for its broad range of chemical and biological properties .

Preparation Methods

The synthesis of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the pyrimido[5,4-e][1,2,4]triazine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and fusion of the ring systems .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other imidazole-containing heterocycles, such as:

1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique fused ring system and the presence of both imidazole and pyrimido[5,4-e][1,2,4]triazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N7O3

Molecular Weight

379.4 g/mol

IUPAC Name

1,6-dimethyl-3-[4-[(3-methylimidazol-4-yl)methoxy]phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C18H17N7O3/c1-23-10-19-8-12(23)9-28-13-6-4-11(5-7-13)15-20-14-16(25(3)22-15)21-18(27)24(2)17(14)26/h4-8,10H,9H2,1-3H3

InChI Key

ORZWEBVCYOMEEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1COC2=CC=C(C=C2)C3=NN(C4=NC(=O)N(C(=O)C4=N3)C)C

Origin of Product

United States

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